DL-Phenylephrine hydrochloride
Overview
Description
DL-Phenylephrine hydrochloride is a synthetic compound that belongs to the class of alpha-1 adrenergic receptor agonists. It is commonly used as a decongestant, mydriatic agent, and vasopressor. The compound is known for its ability to constrict blood vessels, thereby reducing nasal congestion and increasing blood pressure. It is widely used in both over-the-counter and prescription medications.
Mechanism of Action
Target of Action
DL-Phenylephrine Hydrochloride is a selective agonist of the alpha-1 adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and pupil dilation .
Biochemical Pathways
This compound’s action primarily involves the adrenergic pathway . By binding to the alpha-1 adrenergic receptors, it stimulates the constriction of both arteries and veins . This action is governed by extensive presystemic metabolism via sulfate conjugation and the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes .
Pharmacokinetics
This compound undergoes extensive first-pass metabolism , primarily via sulfate conjugation . It also involves significant renal excretion of both phase 1 and phase 2 metabolites . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects in humans .
Result of Action
The primary result of this compound’s action is the increase in blood pressure and pupil dilation . It’s also used to relieve hemorrhoids . These effects are due to its ability to cause vasoconstriction by acting on the alpha-1 adrenergic receptors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its bioavailability and efficacy can be affected by factors such as the patient’s health status, co-administered drugs, and genetic factors related to metabolism . .
Biochemical Analysis
Biochemical Properties
DL-Phenylephrine hydrochloride acts as a selective α1-adrenergic receptor agonist . It causes constriction of both arteries and veins . This interaction with α1-adrenergic receptors is a key aspect of its biochemical role.
Cellular Effects
This compound’s primary cellular effects include peripheral vasoconstriction, resulting in increased diastolic and systolic blood pressures . It can also lead to small decreases in cardiac output and an increase in circulation time .
Molecular Mechanism
This compound works by directly stimulating alpha-1 adrenergic receptors in the arteries causing vasoconstriction (narrowing of the blood vessels) . This reduces nasal congestion by preventing fluid from draining from the blood vessels into the tissues lining the nasal passages .
Temporal Effects in Laboratory Settings
The onset of blood pressure increase following an intravenous bolus this compound administration is rapid and the effect may persist for up to 20 minutes .
Dosage Effects in Animal Models
In animal models, specifically dogs, the effects of this compound vary with different dosages . A systolic blood pressure of 170 mm Hg was reported at 11.9 mg/kg and a systolic blood pressure of 210 mm Hg was reported after an estimated dosage of 7 mg/kg .
Metabolic Pathways
This compound is mainly metabolized by monoamine oxidase A, monoamine oxidase B, and SULT1A3 . The major metabolite is the inactive meta-hydroxymandelic acid, followed by sulfate conjugates . This compound can also be metabolized to phenylephrine glucuronide .
Transport and Distribution
The disposition of this compound is governed by extensive presystemic metabolism via sulfate conjugation, the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes, and significant renal excretion of both phase 1 and phase 2 metabolites of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Phenylephrine hydrochloride involves several key steps:
Chlorination Reaction: The initial step involves the chlorination of a suitable precursor to introduce the chlorine atom.
Chiral Reduction Reaction: This step involves the reduction of the chlorinated intermediate to produce the desired chiral center.
Amination Salification: The intermediate is then subjected to amination to introduce the amino group, followed by salification to form the hydrochloride salt.
Recrystallization: The final product is purified through recrystallization to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps. The process is optimized for high yield and purity, and involves stringent quality control measures to ensure compliance with pharmacopoeial standards .
Chemical Reactions Analysis
Types of Reactions: DL-Phenylephrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenylephrine derivatives
Scientific Research Applications
DL-Phenylephrine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of adrenergic receptor function and signal transduction pathways.
Medicine: Widely used in clinical research for its vasopressor and decongestant properties.
Industry: Utilized in the formulation of pharmaceutical products, including nasal sprays, eye drops, and injectable solutions .
Comparison with Similar Compounds
Phenylephrine: A closely related compound with similar pharmacological properties.
Ephedrine: Another alpha-adrenergic agonist used as a decongestant and bronchodilator.
Pseudoephedrine: Commonly used in cold medications for its decongestant effects.
Uniqueness: DL-Phenylephrine hydrochloride is unique in its selective action on alpha-1 adrenergic receptors, which minimizes the side effects associated with non-selective adrenergic agonists. It is also preferred in certain clinical settings due to its rapid onset of action and effectiveness in increasing blood pressure .
Properties
IUPAC Name |
3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSGIYOVXAGKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154-86-9, 20368-45-0 | |
Record name | Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+-)-Phenylephrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eyelo | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (±)-3-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYLEPHRINE HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2VT86KV7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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